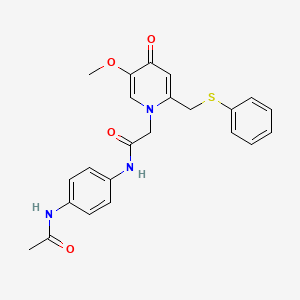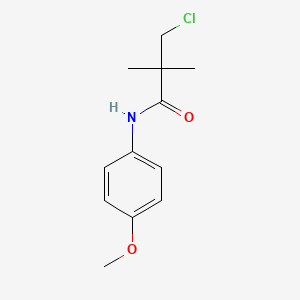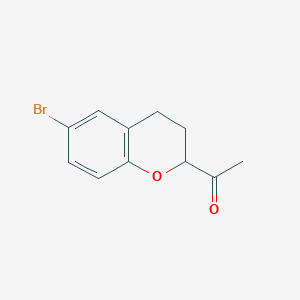
3,5-dimethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound likely involves the formation of a tetrahydropyran ring and an isoxazole ring. Tetrahydropyran can be synthesized through various methods, including the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . Isoxazole rings can be synthesized through metal-free synthetic routes, with many methods employing Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reactions .Molecular Structure Analysis
The molecular formula of this compound is C13H20N2O3S, and it has a molecular weight of 284.37. The structure likely includes a tetrahydropyran ring and an isoxazole ring, as suggested by the name of the compound.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely include the formation of a tetrahydropyran ring and an isoxazole ring. Various catalysts and conditions can be used to facilitate these reactions .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Anticancer Applications
Isoxazoles and pyrazoles are known for their diverse biological activities, including antimicrobial and anticancer effects. For instance, the regioselectivity of 1,3-dipolar cycloadditions has been studied to synthesize isoxazoline and pyrazolo[3,4-d]pyridazines, which demonstrated good antimicrobial and anti-inflammatory activities (Zaki, Sayed, & Elroby, 2016). Additionally, novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized, showing significant effects in mouse tumor model cancer cell lines, illustrating the potential of such compounds in anticancer research (Nassar, Atta-Allah, & Elgazwy, 2015).
properties
IUPAC Name |
3,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-9-12(10(2)18-15-9)13(16)14-5-8-19-11-3-6-17-7-4-11/h11H,3-8H2,1-2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPQCZSPEOVFII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCSC2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1,1,1-trifluoro-4-[[3-(trifluoromethyl)phenyl]methylamino]but-3-en-2-one](/img/structure/B2381275.png)





![N-(6-((4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2381285.png)


![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2381290.png)


![2-({4-[(2-hydroxybenzyl)amino]phenyl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2381294.png)
![ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2381297.png)